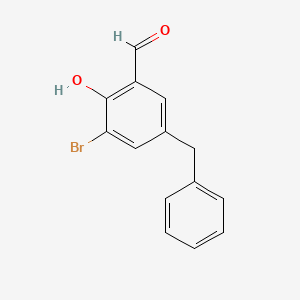

5-benzyl-3-bromo-2-hydroxybenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

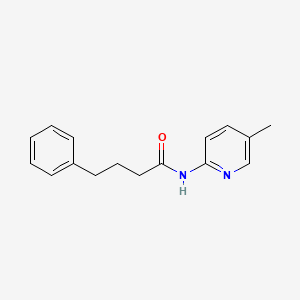

5-Benzyl-3-bromo-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C14H11BrO2 . It is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups of bromo-halogens, a hydroxyl, and a carboxylic acid around the benzene ring .

Synthesis Analysis

The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can involve various methodologies. For instance, it can be synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a new Schiff base ligand of 5-bromo-2-hydroxybenzaldehyde S-ethyl-isothiosemicarbazone .Molecular Structure Analysis

The molecular structure of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be represented by the InChI key MKKSTJKBKNCMRV-UHFFFAOYSA-N . The compound exhibits a layer packing structure via weak π-π stacking interactions .科学研究应用

Organic Synthesis

In organic chemistry, 5-benzyl-3-bromo-2-hydroxybenzaldehyde is a valuable intermediate for synthesizing complex molecules. Its benzylic position is particularly reactive due to the presence of the bromine atom, which can undergo various substitution reactions to introduce different functional groups . This compound can also participate in the formation of oximes and hydrazones, which are useful in synthesizing heterocyclic compounds .

Medicinal Chemistry

This compound’s structure is conducive to forming pharmacologically active motifs through condensation reactions. It can be used to synthesize hydrazonoindolin-2-ones, which have shown promise as anticancer agents . The bromine atom allows for further functionalization, potentially leading to new drug candidates.

Analytical Chemistry

In analytical chemistry, derivatives of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be used as reagents for chemical derivatization, aiding in the quantification of amines in various substrates . Its distinct spectroscopic properties can be leveraged for detecting specific analytes.

Environmental Science

The reactivity of the benzylic bromine makes it a candidate for studying degradation processes in environmental samples. Understanding its breakdown products can inform the environmental impact of brominated organic compounds .

Material Science

The compound’s ability to undergo electrophilic substitution reactions makes it a precursor for materials with specific electronic properties. It can be used to synthesize ligands for metal-organic frameworks (MOFs) that have applications in gas storage and separation .

Biochemistry Research

In biochemistry, the compound’s aldehyde group can react with various biomolecules, making it a tool for probing enzyme mechanisms or modifying proteins and nucleic acids for research purposes .

Pharmacology

Pharmacologically, the compound can be an intermediate in the synthesis of drugs like Salmeterol, which is used for treating asthma and other respiratory conditions .

Industrial Applications

On an industrial scale, 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be involved in air-oxidation reactions to produce aromatic acids, which are precursors to various commercial products .

安全和危害

未来方向

作用机制

Target of Action

Based on its structural similarity to other benzaldehyde derivatives, it may interact with various enzymes and receptors in the body .

Mode of Action

Benzaldehyde derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

Result of Action

Based on its structural similarity to other benzaldehyde derivatives, it may exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-benzyl-3-bromo-2-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity . Furthermore, the compound should be stored in a sealed container in a cool, dry place, with good ventilation or exhaust .

属性

IUPAC Name |

5-benzyl-3-bromo-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBRAWHUGVXENG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-3-bromo-2-hydroxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5805785.png)

![methyl 1-[(benzylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5805792.png)

![1-acetyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5805806.png)

![N-(2-ethoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5805818.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5805835.png)

![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)

![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)